2-Oxo-2-piperazin-1-yl-acetamide hydrochloride
Overview
Description
2-Oxo-2-piperazin-1-yl-acetamide hydrochloride, also known as OPAA hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. OPAA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 195.64 g/mol.
Scientific Research Applications
Proteomics Research
2-Oxo-2-piperazin-1-yl-acetamide hydrochloride: is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, particularly in the identification of protein-protein interactions and post-translational modifications .
Anti-tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of 2-Oxo-2-piperazin-1-yl-acetamide hydrochloride have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This application is crucial given the need for new treatments against drug-resistant strains of TB .
Synthesis of Heterocyclic Hybrids
In medicinal chemistry, 2-Oxo-2-piperazin-1-yl-acetamide hydrochloride is a key intermediate in the synthesis of novel heterocyclic hybrids. These hybrids are designed for biological evaluation and have potential applications in developing new therapeutic agents .
Pharmacological Activities
The compound’s derivatives are explored for various pharmacological activities. They are part of a broader group of chemicals studied for their potential as therapeutic candidates in treating different diseases, owing to their interaction with biological molecules .
Drug Design and Development
2-Oxo-2-piperazin-1-yl-acetamide hydrochloride: plays a role in the design and development of new pharmaceutical compounds. It is used in computational chemistry applications to study drug utilization and biological effects, contributing to the creation of safer and more effective medications .
Chemical Diversity Studies
Researchers utilize this compound to study chemical diversity, which is essential for understanding pharmacologically interesting compounds. The insights gained from these studies aid chemists in designing new derivatives with improved safety and efficacy .
Biological Evaluation
The compound is used in the biological evaluation of new chemical entities. Its derivatives are tested for various biological activities, including anti-fungal, anti-bacterial, and anti-inflammatory properties, to determine their suitability for further development .
Molecular Docking Studies
In silico molecular docking studies employ 2-Oxo-2-piperazin-1-yl-acetamide hydrochloride to predict the interaction between drugs and their target molecules. This helps in understanding the molecular basis of drug action and in designing drugs with better efficacy .
properties
IUPAC Name |
2-oxo-2-piperazin-1-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c7-5(10)6(11)9-3-1-8-2-4-9;/h8H,1-4H2,(H2,7,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGOJGYYTIQWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-piperazin-1-yl-acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.